

Unlocking Cognitive Enhancement: An Independent Review of PQQ Disodium Salt Research

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Compound of Interest

Compound Name: *Pyrroloquinoline quinone disodium salt*

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A Comprehensive Analysis of Published Research on Pyrroloquinoline Quinone (PQQ) Disodium Salt for Researchers, Scientists, and Drug Development Professionals.

This guide provides an objective comparison of the performance of PQQ disodium salt against placebos in enhancing cognitive function, based on an independent verification of published research findings. The quantitative data from key clinical trials are summarized, and detailed experimental methodologies are provided for critical evaluation.

Quantitative Data Summary

The efficacy of PQQ disodium salt in improving cognitive functions has been evaluated in several randomized, double-blind, placebo-controlled clinical trials. The data presented below summarizes the key findings from these studies.

Study	Dosage & Duration	Participant Group	Cognitive Domain	Key Findings	Citation
Itoh et al. (2016)	20 mg/day for 12 weeks	41 healthy elderly subjects	Attention and working memory	Significant improvement in selective attention (Stroop test) and a trend of improvement in visual-spatial cognitive function.	[1] [2]
Shiojima et al. (2021)	21.5 mg/day for 12 weeks	64 healthy Japanese adults (age 40 to <80)	Composite memory, verbal memory, reaction time, complex attention, cognitive flexibility, executive function, and motor speed	Significant improvements observed in the PQQ group compared to placebo in all listed domains at 12 weeks. Complex attention, cognitive flexibility, and executive function showed improvement at 6 weeks.	[3] [4] [5]
Tamakoshi et al. (2023)	20 mg/day for 12 weeks	Adults aged 20-65	Composite memory, verbal memory,	Improvements in composite and verbal	[6]

cognitive	memory in
flexibility,	the overall
processing	group after
speed, and	12 weeks.
executive	Younger
speed	adults (20-40)
	showed
	improved
	cognitive
	flexibility,
	processing
	speed, and
	executive
	speed at 8
	weeks.

Experimental Protocols

Cognitive Function Assessment

1. Cognitrax (Shiojima et al., 2021):[\[3\]](#)[\[4\]](#)

- Methodology: A computer-based neurocognitive testing system was used to assess various cognitive domains.
- Domains Assessed:
 - Composite Memory: A combination of verbal and visual memory tasks.
 - Verbal Memory: Assessed through word recall and recognition tasks.
 - Visual Memory: Evaluated using tasks involving the recall of images or patterns.
 - Psychomotor Speed: Measured by tasks requiring rapid motor responses to visual stimuli.
 - Reaction Time: The time taken to respond to a stimulus.

- Complex Attention: Assessed through tasks requiring sustained attention and the ability to filter out distractions.
- Cognitive Flexibility: The ability to switch between different tasks or mental sets.
- Processing Speed: The speed at which cognitive tasks are performed.
- Executive Function: Higher-order cognitive processes such as planning, problem-solving, and decision-making.
- Simple Attention: Basic alertness and the ability to respond to simple stimuli.
- Motor Speed: The speed of fine motor movements.
- Administration: The tests were administered at baseline, 6 weeks, and 12 weeks of the intervention period.

2. Stroop and Reverse Stroop Test (Itoh et al., 2016):[\[1\]](#)[\[2\]](#)

- Methodology: This classic test of selective attention and processing speed involves two main tasks:
 - Stroop Task: Participants are shown a list of color names printed in a different ink color (e.g., the word "blue" printed in red ink) and are asked to name the ink color, ignoring the word.
 - Reverse Stroop Task: Participants are shown a series of colored patches and are asked to read a color name that is incongruent with the patch color.
- Outcome Measure: The Stroop interference ratio, which is a measure of the difficulty in suppressing the automatic reading response, was calculated.

3. Touch M (Itoh et al., 2016):[\[1\]](#)[\[2\]](#)

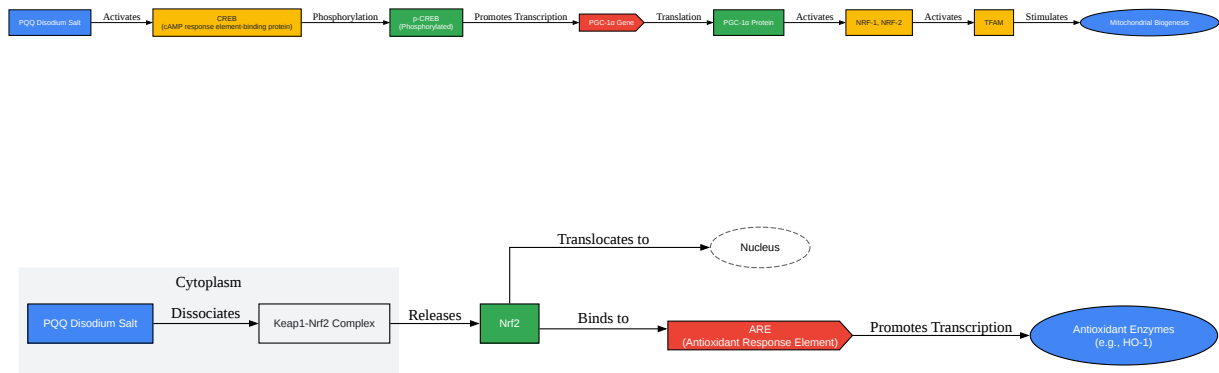
- Methodology: A laptop-based tablet test designed to assess visual-spatial cognitive function.
- Task: The specific tasks involved in the Touch M test were not detailed in the abstract but are designed to evaluate the ability to perceive and manipulate visual and spatial information.

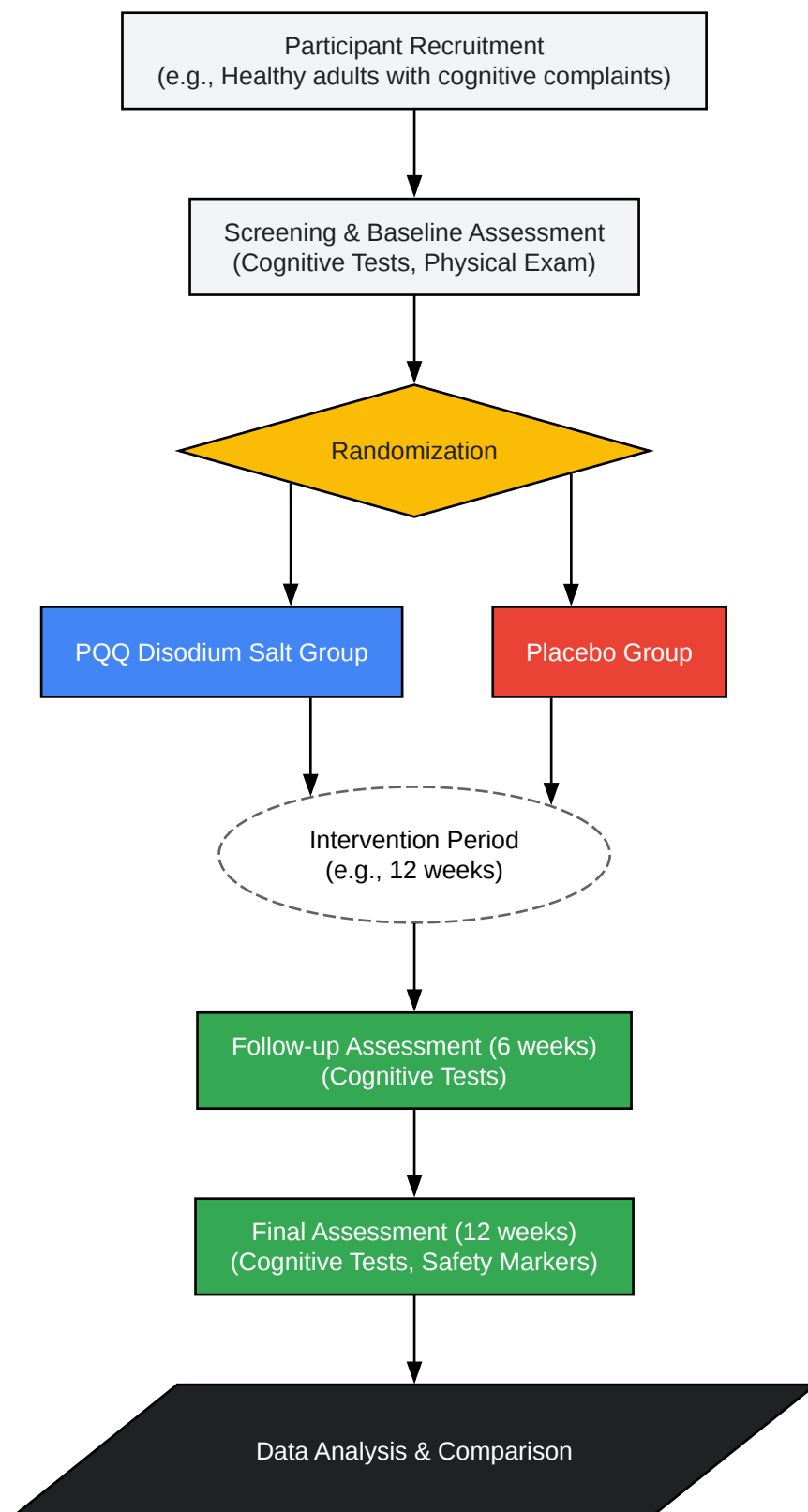
Signaling Pathways and Mechanisms of Action

PQQ disodium salt is believed to exert its cognitive-enhancing effects through the modulation of several key signaling pathways, primarily related to mitochondrial biogenesis and antioxidant defense.

Mitochondrial Biogenesis via PGC-1 α Pathway

PQQ stimulates the creation of new mitochondria, the powerhouses of the cell, through the activation of the PGC-1 α signaling pathway. This is crucial for brain health, as neurons have high energy demands.





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